4,7-dichloroThiazolo[4,5-d]pyridazine
Overview
Description
4,7-DichloroThiazolo[4,5-d]pyridazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a thiazole ring fused with a pyridazine ring, with chlorine atoms substituted at the 4 and 7 positions. The presence of these chlorine atoms and the fused ring system imparts distinct chemical properties to the compound, making it a valuable subject of study in synthetic chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloroThiazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7-dichloropyridazine with thioamides or thioureas in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,7-DichloroThiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 7 can be substituted with other nucleophiles, such as amines, alcohols, or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less well-documented, but general oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride may be employed.
Major Products Formed
The major products formed from substitution reactions include derivatives where the chlorine atoms are replaced by other functional groups, such as amino, alkoxy, or thiol groups. These derivatives can exhibit different chemical and biological properties, making them valuable for further study .
Scientific Research Applications
4,7-DichloroThiazolo[4,5-d]pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-dichloroThiazolo[4,5-d]pyridazine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, such as cell proliferation and survival, making these compounds potential candidates for cancer therapy .
Comparison with Similar Compounds
4,7-DichloroThiazolo[4,5-d]pyridazine can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidine: This compound has a similar fused ring structure but with a pyrimidine ring instead of a pyridazine ring.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are structurally related and have been studied for their anticancer activity.
Triazolo[4,3-b]pyridazine: This compound features a triazole ring fused with a pyridazine ring and has been investigated for its potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which differentiate it from other related compounds and make it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3S/c6-4-2-3(11-1-8-2)5(7)10-9-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQRRNVFGWTOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(S1)C(=NN=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-90-4 | |
Record name | 4,7-dichloro-[1,3]thiazolo[4,5-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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